Ethyl 2-(2-oxopropyl)benzoate
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Overview
Description
Ethyl 2-(2-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a yellow oil with a molecular weight of 206.24 g/mol . This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-oxopropyl)benzoate can be synthesized through the esterification of 2-(2-oxopropyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of modified clay as a catalyst has been reported to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: 2-(2-oxopropyl)benzoic acid.
Reduction: Ethyl 2-(2-hydroxypropyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-oxopropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-oxopropyl)benzoate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing pathways such as ester hydrolysis and ketone reduction. These interactions can modulate biological processes and chemical synthesis pathways.
Comparison with Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the ketone group.
Methyl 2-(2-oxopropyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
2-(2-oxopropyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: this compound is unique due to the presence of both ester and ketone functional groups, allowing it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(2-oxopropyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRRDJZGTPZYJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645685 |
Source
|
Record name | Ethyl 2-(2-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73013-47-5 |
Source
|
Record name | Ethyl 2-(2-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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